3-(Methylsulfonyl)phenylacetonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

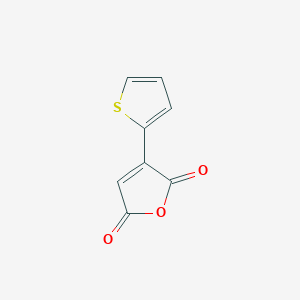

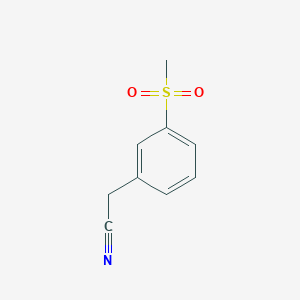

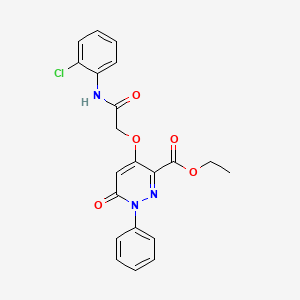

3-(Methylsulfonyl)phenylacetonitrile is a chemical compound with the molecular formula C9H9NO2S . It is a white to brown solid and is soluble in organic solvents. It has drawn attention in scientific research due to its potential applications in various fields and its unique properties.

Molecular Structure Analysis

The molecular structure of this compound is defined by its IUPAC name 2-(3-(methylsulfonyl)phenyl)acetonitrile and its InChI code 1S/C9H9NO2S/c1-13(11,12)9-4-2-3-8(7-9)5-6-10/h2-4,7H,5H2,1H3 .Physical And Chemical Properties Analysis

This compound has a molecular weight of 195.24 . It is a white to brown solid . The specific physical and chemical properties such as melting point, boiling point, and density are not detailed in the available resources.科学的研究の応用

DFT Studies on Inhibition Mechanisms

DFT (Density Functional Theory) studies have been conducted on SB-3CT, a compound similar in functional groups to 3-(Methylsulfonyl)phenylacetonitrile, focusing on its inhibition mechanism against MMP2, a zinc metalloprotease. These studies shed light on the molecular basis of inhibition, revealing significant stereoelectronic effects in the process (Tao et al., 2009).

Advances in Carbon-Carbon Bond Formation

Research on the direct alkenylation of C(sp3)–H bonds using benzophenone and bis(phenylsulfonyl)ethylene under photo-irradiation conditions represents a significant advancement in organic synthesis, enabling the efficient extension of carbon skeletons. This metal-free reaction highlights the versatility of sulfone-based compounds in facilitating complex molecule construction (Amaoka et al., 2014).

Visible-Light-Promoted Radical Methylation

A method for the visible-light-promoted radical (phenylsulfonyl)methylation of electron-rich heteroarenes and N-arylacrylamides has been developed. This approach provides a mild and efficient route to various (phenylsulfonyl)methylated compounds, demonstrating the potential of sulfone derivatives in organic synthesis and material science (Liu & Li, 2016).

Electrochemical Capacitor Applications

Poly 3-(phenylthiophene) derivatives, including compounds with methylsulfonylphenyl groups, have been evaluated as active materials for electrochemical capacitors. These studies highlight the importance of sulfone derivatives in developing energy storage technologies, offering insights into the electrochemical performance and stability of these materials (Ferraris et al., 1998).

Lithium-Ion Battery Performance Improvement

(Phenylsulfonyl)acetonitrile has been explored as a high-voltage electrolyte additive for lithium-ion batteries. The additive forms a solid electrolyte interface (SEI) on the LiCoO2 cathode, significantly improving the capacity retention and rate performance of the batteries. This research underscores the potential of sulfone derivatives in enhancing the efficiency and longevity of lithium-ion batteries (Deng et al., 2019).

作用機序

Target of Action

It is known that many compounds with similar structures have a wide range of biological targets .

Mode of Action

Compounds with similar structures often interact with their targets through various mechanisms, such as modulation of voltage-gated ion channels, enhancement of gamma-aminobutyric acid (gaba)-mediated inhibitory neurotransmission, and attenuation of glutamate-mediated excitatory neurotransmission .

Biochemical Pathways

Nitrile synthesis in biological systems, including microbes and plants, follows two distinct pathways: aldoxime dehydratase catalyzes the formation of a carbon-nitrogen triple bond via dehydration of aldoxime to the corresponding nitrile, and hydroxynitrile lyase or oxynitrilase-mediated transformation of aldehyde .

Pharmacokinetics

It is known that the compound has a molecular weight of 19524 , which may influence its bioavailability.

Result of Action

It is known that phenylacrylonitrile compounds can have anti-tumor activities .

Action Environment

It is recommended to avoid release of the compound to the environment .

生化学分析

Biochemical Properties

It is known that nitrilases, a class of enzymes, can catalyze the hydrolysis of nitriles to corresponding carboxylic acid and ammonia . Therefore, it is possible that 3-(Methylsulfonyl)phenylacetonitrile may interact with nitrilases or similar enzymes in biochemical reactions .

Molecular Mechanism

It is possible that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

It is possible that this compound may interact with certain enzymes or cofactors in metabolic pathways

特性

IUPAC Name |

2-(3-methylsulfonylphenyl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2S/c1-13(11,12)9-4-2-3-8(7-9)5-6-10/h2-4,7H,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPVGUJXVEIJIDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)CC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(2,3-Dimethoxybenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2993777.png)

![7-Bromospiro[2.5]octan-6-one](/img/structure/B2993779.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-5-oxopyrrolidine-2-carboxamide](/img/structure/B2993784.png)

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2993785.png)

![7-Fluoro-3-[[1-(4-methoxy-1-methyl-6-oxopyridine-3-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2993786.png)

![1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine hydrochloride](/img/no-structure.png)

![ethyl 2-[3-(4-isopropylstyryl)-6-oxo-5,6-dihydro-1(4H)-pyridazinyl]acetate](/img/structure/B2993791.png)

![(2R)-2-{[(2S)-5-oxopyrrolidin-2-yl]formamido}propanoic acid](/img/structure/B2993792.png)

![N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]methanesulfonamide](/img/structure/B2993795.png)